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Compound of Interest

Compound Name: Methallyl iodide

CAS No.: 3756-30-7

Cat. No.: B3051984 Get Quote

Introduction & Strategic Rationale
The indole heterocycle is a privileged structural motif ubiquitous in natural products,

pharmaceuticals, and agrochemicals. Functionalizing the indole core with a methallyl group

installs a highly versatile terminal alkene, providing a synthetic handle for downstream cross-

metathesis, epoxidation, or oxidative cleavage.

In laboratory practice, methallyl iodide is strictly preferred over methallyl chloride or bromide.

The superior polarizability and leaving-group ability of the iodide ion drastically accelerate

kinetics. This rapid reaction rate allows transformations to occur at lower temperatures,
effectively suppressing competing degradation pathways and minimizing the formation of
undesired side products[1].

Mechanistic Insights: Controlling Regioselectivity
The indole ring presents a classical regioselectivity challenge, possessing three primary sites

susceptible to electrophilic attack: N1, C2, and C3. Controlling the site of methallylation

requires precise manipulation of the reaction environment.

N1-Alkylation (Kinetic Control): The indole N-H bond is weakly acidic (
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). Irreversible deprotonation using a strong, non-nucleophilic base (such as Sodium Hydride)
generates a highly reactive indolide anion. According to the Hard-Soft Acid-Base (HSAB)
principle, the charge-dense nitrogen rapidly attacks the soft electrophilic carbon of methallyl
iodide, yielding exclusively the N-methallyl indole[2].

C3-Alkylation (Thermodynamic/Enamine Control): In the absence of a strong base, the

intrinsic enamine character of the indole ring makes C3 the most nucleophilic carbon. C3-

methallylation is often achieved via direct electrophilic addition promoted by Lewis acids

(e.g.,

, which abstracts the iodide to generate a highly reactive methallyl cation) or through [3,3]-
sigmatropic rearrangements of intermediate sulfonium ylides[3].

C2-Alkylation & Cycloadditions: C2 functionalization typically requires transition-metal

catalysis to overcome the natural C3 nucleophilicity[4]. In advanced alkaloid synthesis, such

as the total synthesis of fluvirosaones A and B, methallyl iodide (specifically TMS-

substituted variants) is utilized in a formal oxidative [3+2] cycloaddition with a C2-enamine to

construct complex pentacyclic frameworks[5].
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Regioselective pathways for indole methallylation based on catalytic and stoichiometric

conditions.

Experimental Protocols
Protocol A: Base-Promoted N-Methallylation of Indole
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Objective: Synthesize 1-(2-methylallyl)-1H-indole via irreversible deprotonation. Causality &

Design: Sodium hydride (NaH) is utilized to ensure complete deprotonation, preventing

equilibrium-driven C3-alkylation. Anhydrous DMF is selected as the solvent because its high

dielectric constant effectively solvates the sodium cation, leaving a highly reactive, "naked"

indolide anion[1].

Materials:

Indole (1.0 equiv, limiting reagent)

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

Methallyl iodide (1.1 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir

bar under a continuous argon atmosphere.

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (yielding a 0.2 M solution

relative to indole) and cool the mixture to 0 °C using an ice bath. Add the indole (1.0 equiv)

dropwise as a concentrated solution in a minimal amount of DMF.

Self-Validation Check: Stir for 30 minutes at 0 °C. The complete cessation of hydrogen gas

evolution visually confirms the quantitative formation of the indolide anion.

Electrophilic Addition: Add methallyl iodide (1.1 equiv) dropwise over 10 minutes. The

superior leaving group ability of the iodide ensures immediate alkylation without the need for

thermal activation.

Reaction Propagation: Remove the ice bath, allowing the reaction mixture to warm to room

temperature. Stir for 2 hours.

Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete

when the lower-
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indole spot is entirely consumed, replaced by a higher-

N-alkylated product.

Quench & Extraction: Cool the flask back to 0 °C and carefully quench any unreacted NaH

by the dropwise addition of cold water. Extract the aqueous layer with Ethyl Acetate (

mL).

Critical Step: Wash the combined organic layers with 5% aqueous LiCl (

mL). This specifically partitions the DMF into the aqueous phase, preventing solvent
contamination during concentration.

Purification: Dry the organic phase over anhydrous

, concentrate in vacuo, and purify via silica gel flash chromatography.

Step 1: Deprotonation Indole + NaH in DMF (0 °C)

Step 2: Electrophile Addition Dropwise Methallyl Iodide Inert atmosphere (N2/Ar)
Strictly anhydrous

Step 3: Reaction Stir at RT for 2 hours

Step 4: Quench & Extract H2O quench, EtOAc extraction

Step 5: Purification Silica Gel Chromatography Wash with 5% LiCl
to remove DMF

Click to download full resolution via product page

Step-by-step experimental workflow for the base-promoted N-methallylation of indoles.
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Protocol B: C3-Methallylation via Lewis Acid Activation
Objective: Synthesize 3-(2-methylallyl)-1H-indole derivatives. Causality & Design: To overcome

the kinetic preference for N-alkylation, the reaction is conducted under neutral/acidic conditions

where the C3 carbon acts as the primary nucleophile. Silver tetrafluoroborate (

) is utilized as a halophilic Lewis acid to abstract the iodide from methallyl iodide, generating a
highly electrophilic methallyl cation that readily attacks the C3 position[3].

Step-by-Step Methodology:

Dissolve the indole substrate (1.0 equiv) and methallyl iodide (1.2 equiv) in anhydrous

Dichloromethane (DCM) at -78 °C under argon.

Add

(1.2 equiv) rapidly in one portion. Protect the reaction flask from light using aluminum foil to
prevent silver degradation.

Allow the reaction to slowly warm to room temperature over 4 hours.

Quench with saturated aqueous

, filter the resulting silver iodide salts through a pad of Celite, and extract the filtrate with
DCM.

Quantitative Data Summary
The following table summarizes the expected outcomes and optimal conditions for

methallylation based on the desired regioselectivity:
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Reaction
Type

Reagents /
Catalysts

Solvent Temp
Target
Position

Typical
Yield

Base-

Promoted

Alkylation

NaH,

Methallyl

Iodide

DMF 0 °C to RT N1 85–95%

Mild Base

Alkylation
, Methallyl

Iodide

Acetone /

DMF
Reflux N1 70–85%

Lewis Acid

Activation
, Methallyl

Iodide
DCM -78 °C to RT C3 40–60%

Oxidative

[3+2]

Cycloaddition

TMS-

Methallyl

Iodide,

Oxidant

Various Variable
C2/C3

Enamine
Moderate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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